molecular formula C14H11NO2S2 B2373675 Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 588682-00-2

Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2373675
CAS No.: 588682-00-2
M. Wt: 289.37
InChI Key: QLXOIMIFROYUOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s molecular targets include cysteine residues in proteins, which can form thiourea linkages with the isothiocyanate group .

Comparison with Similar Compounds

  • Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
  • Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate
  • Methyl 2-isothiocyanato-4-methyl-5-phenylthiophene-3-carboxylate

Uniqueness: Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both the isothiocyanate and phenyl groups enhances its utility in various chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-9-11(10-6-4-3-5-7-10)12(14(16)17-2)13(19-9)15-8-18/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXOIMIFROYUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N=C=S)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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